molecular formula C14H9NO4S B5837811 4-oxo-2-(2-thienyl)-4H-3,1-benzoxazin-6-yl acetate

4-oxo-2-(2-thienyl)-4H-3,1-benzoxazin-6-yl acetate

Cat. No. B5837811
M. Wt: 287.29 g/mol
InChI Key: LAOIDZXLMACBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-2-(2-thienyl)-4H-3,1-benzoxazin-6-yl acetate, also known as BTB-1, is a synthetic compound that has been widely studied in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzoxazines, which are heterocyclic compounds that contain a benzene ring fused to an oxazine ring.

Mechanism of Action

The exact mechanism of action of 4-oxo-2-(2-thienyl)-4H-3,1-benzoxazin-6-yl acetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-oxo-2-(2-thienyl)-4H-3,1-benzoxazin-6-yl acetate in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This allows for the production of large quantities of the compound for use in various assays and experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several potential future directions for research on 4-oxo-2-(2-thienyl)-4H-3,1-benzoxazin-6-yl acetate. One area of interest is the development of new analogs of this compound that exhibit improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and humans.

Synthesis Methods

The synthesis of 4-oxo-2-(2-thienyl)-4H-3,1-benzoxazin-6-yl acetate can be achieved through a multi-step process, starting with the reaction of 2-mercaptothiophene with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)thiophene. This intermediate is then reacted with 2-aminophenol to form 4H-3,1-benzoxazin-4-one, which is subsequently acetylated with acetic anhydride to give this compound.

Scientific Research Applications

4-oxo-2-(2-thienyl)-4H-3,1-benzoxazin-6-yl acetate has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs.

properties

IUPAC Name

(4-oxo-2-thiophen-2-yl-3,1-benzoxazin-6-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c1-8(16)18-9-4-5-11-10(7-9)14(17)19-13(15-11)12-3-2-6-20-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOIDZXLMACBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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